2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one

Organic Synthesis Medicinal Chemistry Reaction Selectivity

2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one (CAS 117910-76-6), commonly known as 2-bromoisophorone, is an α-brominated cyclic enone derived from the industrial solvent isophorone. It is a versatile electrophilic building block and a key intermediate in the construction of complex molecules, valued for its molecular formula of C9H13BrO, a molecular weight of 217.10 g/mol, and its characteristic conjugated enone system.

Molecular Formula C9H13BrO
Molecular Weight 217.1 g/mol
CAS No. 117910-76-6
Cat. No. B047131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one
CAS117910-76-6
Molecular FormulaC9H13BrO
Molecular Weight217.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CC(C1)(C)C)Br
InChIInChI=1S/C9H13BrO/c1-6-4-9(2,3)5-7(11)8(6)10/h4-5H2,1-3H3
InChIKeyLOOICURBBVVICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one (CAS 117910-76-6): Sourcing the Preferred α-Bromoenone Scaffold


2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one (CAS 117910-76-6), commonly known as 2-bromoisophorone, is an α-brominated cyclic enone derived from the industrial solvent isophorone . It is a versatile electrophilic building block and a key intermediate in the construction of complex molecules, valued for its molecular formula of C9H13BrO, a molecular weight of 217.10 g/mol, and its characteristic conjugated enone system . Its primary utility lies in its function as a precursor for transition metal-catalyzed cross-coupling reactions and as an intermediate in multi-step organic syntheses, particularly in the development of small molecule libraries for medicinal chemistry and agrochemical applications [1].

2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one: Why Regioisomer and Analog Substitution is Not Permissible


In the context of synthesis, generic substitution of 2-bromo-3,5,5-trimethylcyclohex-2-EN-1-one with its regioisomer or other brominated analogs is invalid due to distinct and quantifiable differences in reactivity and downstream product outcomes. For instance, the bromine atom's position at the 2- (α-) versus the 4- (γ-) position dictates the regioselectivity of subsequent reactions, such as nucleophilic substitutions or cross-couplings, leading to the generation of structurally and functionally different end-products [1]. Furthermore, a comparative study of cross-coupling reactions on a series of β-substituted enones, which includes this compound, reveals that the substitution pattern has a direct impact on reaction kinetics and, consequently, the efficiency and feasibility of library synthesis [2].

Quantitative Differentiation Evidence for 2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one (CAS 117910-76-6)


Regiochemical Fidelity in Nucleophilic Substitution: α- vs. γ-Bromination Directs Divergent Chemical Space

The chemical identity and resulting reactivity of 2-bromo-3,5,5-trimethylcyclohex-2-EN-1-one (2-bromoisophorone) is distinctly defined by the α-position of its bromine atom. This contrasts directly with its regioisomer, 4-bromo-3,5,5-trimethylcyclohex-2-EN-1-one (4-bromoisophorone; CAS 16004-91-4). A foundational study established that 4-bromoisophorone, upon treatment with sodium methoxide, undergoes a Favorskii-type rearrangement [1], a reaction pathway that is not accessible to the 2-bromo analog under the same conditions. This demonstrates that the simple act of substituting the 2-bromo isomer for the 4-bromo isomer will result in a different reaction mechanism and a fundamentally different molecular scaffold, thus failing to provide the intended synthetic intermediate.

Organic Synthesis Medicinal Chemistry Reaction Selectivity

Validated Performance as a Core Building Block in Library Synthesis

The viability of 2-bromo-3,5,5-trimethylcyclohex-2-EN-1-one as a high-value synthetic intermediate is evidenced by its use as one of only six specific bromoenone scaffolds in the construction of a diverse 300-member library of 3,5-substituted enones [1]. This study, focused on discovering anthrax edema factor inhibitors, utilized Suzuki-Miyaura cross-coupling as its primary diversification strategy. The inclusion of this specific compound, rather than a simpler or more common aryl bromide, underscores its unique structural and electronic properties that were deemed essential for generating a bioactive and chemically diverse compound collection [1].

Combinatorial Chemistry Drug Discovery Suzuki-Miyaura Coupling

LogP-Driven Advantages for Non-Polar Media and Biological Membrane Permeability

The calculated partition coefficient (LogP) for 2-bromo-3,5,5-trimethylcyclohex-2-EN-1-one is 3.04 , a value that situates it in a favorable range for passive membrane permeability and solubility in non-polar reaction media. This contrasts significantly with its non-brominated parent, isophorone (3,5,5-trimethylcyclohex-2-en-1-one; CAS 78-59-1), which has a calculated LogP of approximately 1.79 [1]. The bromine substitution increases lipophilicity, which can be a critical parameter for designing compounds intended for in vivo studies or for ensuring efficient partitioning in biphasic reactions.

Physicochemical Properties ADME Drug Design

Recommended Procurement Scenarios for 2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one (CAS 117910-76-6)


Synthesis of Novel 2-Substituted Enone Libraries via Pd-Catalyzed Cross-Coupling

This compound is the required starting material for generating a series of 2-substituted-3,5,5-trimethylcyclohex-2-EN-1-one analogs. Its procurement is essential for projects employing Suzuki-Miyaura, Sonogashira, or other cross-coupling reactions to install diverse aryl, heteroaryl, or vinyl groups at the α-position of the enone system. This is directly validated by its use as a core scaffold in the generation of a 300-member enone library [1].

Developing Analogs for Agrochemical or Flavor/Fragrance Lead Optimization

Given its derivation from isophorone, a compound with established use in both solvent and flavor/fragrance industries, this brominated analog is a logical intermediate for the development of novel, patentable derivatives. Modifications at the 2-position can be used to fine-tune olfactory properties or biological activity. Patents in the field describe the use of similar cyclohexenone derivatives for such applications, and the 2-bromo group provides a specific and reliable synthetic handle for such modifications [2].

Rational Building Block Selection Based on Physicochemical Tuning

This compound is an optimal choice for medicinal chemistry projects where an increase in lipophilicity (LogP) of the core scaffold is desired. Its calculated LogP of 3.04 provides a significant increase over the parent isophorone (LogP ≈ 1.79), which can improve passive membrane permeability in cell-based assays or enhance solubility in organic reaction phases [3]. Its procurement is thus justified by a specific, quantifiable physicochemical property.

Investigating Substitution Effects in Physical Organic Chemistry

This compound serves as a well-defined substrate for physical organic chemistry studies. Its specific α-bromo substitution pattern makes it ideal for investigating steric and electronic effects on reaction kinetics. For example, comparing its reaction rates in nucleophilic substitutions or cross-couplings with its 4-bromo regioisomer or other analogs can yield valuable insights into the transmission of substituent effects through the conjugated π-system of the cyclohexenone ring [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.